![molecular formula C12H15F3N2O2 B2967044 N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine CAS No. 2200106-04-1](/img/structure/B2967044.png)

N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

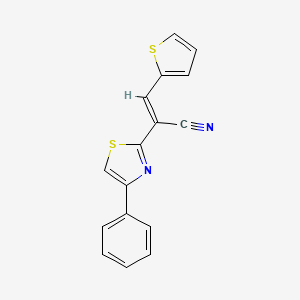

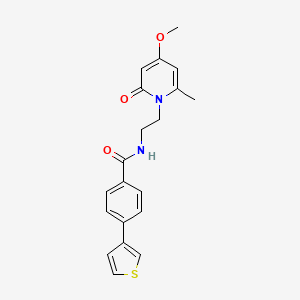

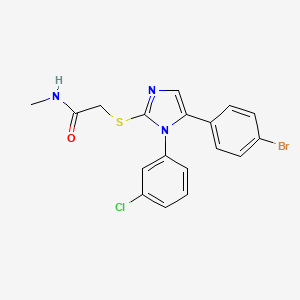

“N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in many active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a trifluoromethyl group, a pyridine ring, and an oxolan ring. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the trifluoromethyl group or the pyridine ring. These groups are often involved in reactions with other compounds, particularly in the synthesis of pharmaceuticals and agrochemicals .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine ring in the structure can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Surface Interactions

N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine and related compounds demonstrate significant catalytic activity and surface interactions, particularly in the context of heterogeneous catalysis. For example, studies on pyridine and dimethylamine at oxidized Cu(110) surfaces have shown that these molecules interact strongly with chemisorbed oxygen, leading to structural changes on the surface and potentially forming amine-oxygen complexes. This interaction could provide insights into the general behavior of amines with oxygen at metal surfaces, which is crucial for understanding catalytic processes in industrial and environmental applications (Carley et al., 2005).

Reactions with Atmospheric Components

The reactivity of related amines with atmospheric radicals and ozone has implications for understanding atmospheric chemistry, particularly in the context of aerosol and cloud droplet chemistry. For instance, the reaction rate coefficients of dimethylamine (DMA) with NO3 radicals were measured, providing insights into the potential nighttime oxidation processes of amines in the atmosphere. This understanding is vital for modeling atmospheric chemistry and assessing the environmental impact of nitrogen-containing compounds (Weller & Herrmann, 2015).

Green Chemistry Applications

In the realm of green chemistry, the oxidative condensation between N,N-dimethylenaminones and amines to form 1,4-dihydropyridines represents an atom-economic and environmentally friendly approach. This reaction, facilitated by oxone and trifluoroacetic acid in PEG-400, highlights the potential of using such compounds in sustainable chemical synthesis processes, contributing to the development of more eco-friendly production methods (Yu et al., 2015).

Material Science and Coordination Chemistry

In material science and coordination chemistry, the study of redox-active ligands, such as those containing pyridin-4-yl groups, in metal-organic frameworks (MOFs) has shown promising results. These studies provide insights into electronic delocalization within MOFs, which is essential for developing advanced materials with potential applications in catalysis, sensing, and electronic devices (Hua et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Derivatives of 1,3-diazole, a similar compound, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

It can be inferred from the wide range of biological activities exhibited by similar compounds that the effects could be diverse and dependent on the specific target and mode of action .

Zukünftige Richtungen

The future directions for research on “N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine” and similar compounds could include further exploration of their synthesis, their physical and chemical properties, and their potential applications in various fields, such as pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-17(2)9-6-18-7-10(9)19-11-5-8(3-4-16-11)12(13,14)15/h3-5,9-10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAYVYXPGIFXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1OC2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2966970.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)